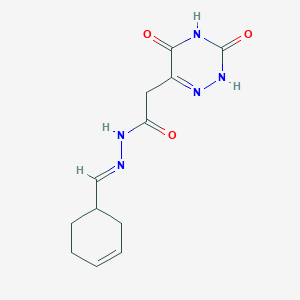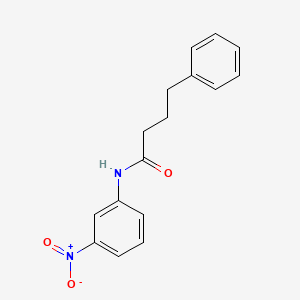![molecular formula C19H20N2O3 B5769926 ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume.
作用機序
Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate is a potent inhibitor of the Na+/H+ exchanger, which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. The Na+/H+ exchanger works by exchanging one intracellular H+ ion for one extracellular Na+ ion, thereby regulating intracellular pH and cell volume. This compound inhibits the Na+/H+ exchanger by binding to a specific site on the protein, thereby preventing the exchange of ions and disrupting intracellular pH and cell volume regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit cell migration, proliferation, and apoptosis. This compound has also been shown to disrupt intracellular pH and cell volume regulation, leading to cellular dysfunction and death. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate has several advantages for lab experiments. First, this compound is a potent and specific inhibitor of the Na+/H+ exchanger, making it a valuable tool for studying the role of the Na+/H+ exchanger in various cellular processes. Second, this compound is relatively easy to synthesize and is commercially available, making it accessible to researchers. However, this compound also has some limitations. For example, this compound can be toxic to cells at high concentrations, making it important to optimize the concentration used in experiments. Additionally, this compound may have off-target effects, which should be considered when interpreting experimental results.
将来の方向性
There are several future directions for research on ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate. First, further studies are needed to elucidate the precise mechanism of action of this compound on the Na+/H+ exchanger. Second, this compound could be used in combination with other inhibitors to study the interplay between different ion transporters in regulating intracellular pH and cell volume. Third, this compound could be used in animal models to study its potential therapeutic effects in various diseases, such as cancer and inflammation. Finally, new analogs of this compound could be synthesized and tested for their potency and specificity as inhibitors of the Na+/H+ exchanger.
合成法
Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate can be synthesized using a multi-step reaction starting from 2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting amine is then protected with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with isoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
科学的研究の応用
Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate has been widely used in scientific research to study the role of the Na+/H+ exchanger in various cellular processes. For example, this compound has been used to investigate the role of the Na+/H+ exchanger in cell migration, proliferation, and apoptosis. This compound has also been used to study the effect of the Na+/H+ exchanger on intracellular pH regulation and cell volume regulation.
特性
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-18(22)15-7-9-17(10-8-15)20-19(23)21-12-11-14-5-3-4-6-16(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKSDGFNSMPCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)



![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)
![2-{[2-(trifluoromethyl)benzyl]thio}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5769900.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)

![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)

